molecular formula C37H41ClN2O6 B14785277 Berbamine hydrochloride

Berbamine hydrochloride

Cat. No.: B14785277
M. Wt: 645.2 g/mol
InChI Key: SFPGJACKHKXGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Berbamine hydrochloride is a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis. It has been studied for its potential therapeutic effects, particularly in the fields of oncology and virology. This compound has shown promise in inhibiting various viral infections, including SARS-CoV-2, and has been explored for its anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of berbamine hydrochloride typically involves the extraction of berbamine from natural sources, followed by its conversion to the hydrochloride salt. The extraction process often employs solvents such as ethanol or methanol. The conversion to this compound is achieved by reacting berbamine with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Berberis species, followed by purification processes to achieve high purity levels. Techniques such as high-performance thin-layer chromatography (HPTLC) are used to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Berbamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of berbamine, which can be further explored for their pharmacological properties .

Scientific Research Applications

Berbamine hydrochloride has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a model compound for studying bis-benzylisoquinoline alkaloids.

    Biology: Investigated for its effects on cellular processes such as autophagy and apoptosis.

    Medicine: Explored for its potential in treating cancers, viral infections, and neurodegenerative diseases. .

    Industry: Utilized in the development of antiviral and anticancer drugs

Comparison with Similar Compounds

Berbamine hydrochloride is compared with other bis-benzylisoquinoline alkaloids such as:

  • Liensinine
  • Isoliensinine
  • Tetrandrine
  • Fangchinoline
  • Cepharanthine

These compounds share similar structural features but differ in their specific pharmacological activities. This compound is unique in its potent antiviral and anticancer properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C37H41ClN2O6

Molecular Weight

645.2 g/mol

IUPAC Name

20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride

InChI

InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H

InChI Key

SFPGJACKHKXGBH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl

Origin of Product

United States

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